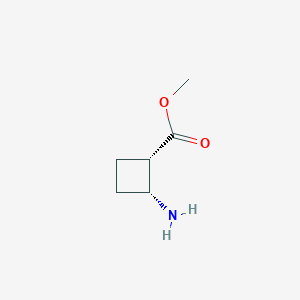![molecular formula C6H6N2O2 B1500430 1,3-Dioxolo[4,5-B]pyridin-7-amine CAS No. 692061-13-5](/img/structure/B1500430.png)
1,3-Dioxolo[4,5-B]pyridin-7-amine
Overview
Description
“1,3-Dioxolo[4,5-B]pyridin-7-amine” is a chemical compound with the molecular formula C6H6N2O2. It has been used in the synthesis of various compounds .
Synthesis Analysis
The synthesis of [1,3]dioxolo[4′,5′:6,7]chromeno[2,3-b]pyridines, which are related to “1,3-Dioxolo[4,5-B]pyridin-7-amine”, has been achieved by reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C under neat reaction conditions . This method is efficient and largely acceptable due to its simple operational procedure, broad substrate scope, column chromatography-free separations, and high yield of products .Molecular Structure Analysis
The molecular structure of “1,3-Dioxolo[4,5-B]pyridin-7-amine” consists of a pyridine ring fused with a dioxolane ring. The nitrogen atom is located at the 7-position of the pyridine ring.Chemical Reactions Analysis
While specific chemical reactions involving “1,3-Dioxolo[4,5-B]pyridin-7-amine” are not detailed in the search results, the compound has been used as a starting material in the synthesis of various compounds .Scientific Research Applications
Synthesis of Heterocyclic Derivatives
Research has shown that 1,3-Dioxolo[4,5-B]pyridin-7-amine and similar compounds are used in the synthesis of various heterocyclic derivatives. These compounds, like 1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, are prepared through reactions such as cyanoacetylation and cyclization of cyanoacetamides. This process is significant in the field of organic synthesis and pharmaceuticals (Ibrahim et al., 2011).
Formation of N-Substituted Derivatives
The compound has been used in the formation of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines. This involves nucleophilic substitution reactions, which are pivotal in the development of novel chemical entities with potential biological activities (Palamarchuk et al., 2019).
Reactivity with Amines
Another significant application is observed in the reactivity of related oxazolo[4,5-b]pyridine derivatives with amines. This reactivity is explored to synthesize various amine derivatives, which is crucial in medicinal chemistry for the development of new therapeutic agents (Davidkov et al., 1987).
Development of Fluorescent Heterocycles
Compounds like 1,3-Dioxolo[4,5-B]pyridin-7-amine are instrumental in the synthesis of fluorescent heterocycles, such as pyrazolo[3,4-b]pyridines. These fluorescent compounds have applications in materials science and bioimaging, offering insights into cellular processes and molecular interactions (Patil et al., 2011).
Inhibitory Activity in Biological Systems
Moreover, these derivatives show potential as inhibitors in biological systems, like lipoxygenases, which are important in pharmaceutical research for developing new drugs (Vieweg et al., 1992).
properties
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-4-1-2-8-6-5(4)9-3-10-6/h1-2H,3H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMUWLMKDXWKKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(C=CN=C2O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663708 | |
| Record name | 2H-[1,3]Dioxolo[4,5-b]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxolo[4,5-B]pyridin-7-amine | |
CAS RN |
692061-13-5 | |
| Record name | 2H-[1,3]Dioxolo[4,5-b]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Trifluoromethyl)benzo[d]thiazol-6-amine](/img/structure/B1500355.png)

![Methyl 2-hydroxybenzo[D]thiazole-4-carboxylate](/img/structure/B1500362.png)




![5-(2-aminoacetyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1500373.png)

![N,1-Diethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1500377.png)
